molecular formula C15H11BrN2O2S B5144517 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B5144517
M. Wt: 363.2 g/mol
InChI Key: IDSHSSIQPUBQIO-UHFFFAOYSA-N
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Description

5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The mechanism of action of 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines and reactive oxygen species, as well as induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, as well as inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its relatively low toxicity. This compound has been shown to have a high therapeutic index, meaning that it has a wide margin of safety. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of novel analogs of this compound with improved solubility and/or potency. Another area of interest is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential clinical applications.

Synthesis Methods

The synthesis of 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromoaniline with phenyl isothiocyanate in the presence of a base to form the corresponding thiourea. This is followed by the reaction of the thiourea with ethyl acetoacetate to give the thiazolidinedione derivative. The overall yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor effects in various in vitro and in vivo studies.

properties

IUPAC Name

5-(4-bromoanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSHSSIQPUBQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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